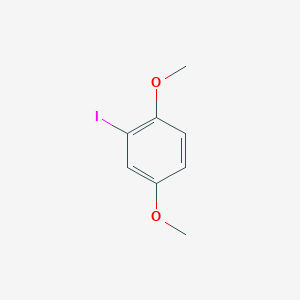

2-Iodo-1,4-dimethoxybenzene

Overview

Description

2-Iodo-1,4-dimethoxybenzene (CAS: 25245-35-6) is an iodinated aromatic compound with the molecular formula C₈H₉IO₂ and a molecular weight of 264.06 g/mol. It exists as a colorless liquid (purity: 95%) and is synthesized via electrophilic iodination of 1,4-dimethoxybenzene or decarboxylative iodination of 2,5-dimethoxybenzoic acid . Key synthetic protocols include:

- Method A: Reaction of 1,4-dimethoxybenzene with iodine and potassium 4-iodylbenzenesulfonate in acetic acid at 80°C, yielding 90% product .

- Method B: Decarboxylative iodination of 2,5-dimethoxybenzoic acid with I₂ at 100°C for 7 hours, achieving 69% yield (with minor diiodo byproduct, GC-FID ratio >160:1) .

The compound’s NMR data (¹H and ¹³C) confirm substitution at the 2-position, with methoxy groups at 1,4-positions . It is commercially available at €85.00/g (1g scale) and serves as a precursor in natural product synthesis and hypervalent iodine chemistry .

Preparation Methods

Electrophilic Aromatic Iodination Using Iodine and Hydrogen Peroxide System

One of the most efficient and green methods to prepare 2-iodo-1,4-dimethoxybenzene is via electrophilic aromatic substitution using elemental iodine (I2) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent. This method is conducted under solvent-free reaction conditions (SFRC), enhancing sustainability and reducing environmental impact.

- Reaction Conditions : Elemental iodine combined with 30% aqueous hydrogen peroxide is mixed directly with the dimethoxybenzene substrate without any organic solvent.

- Mechanism : The H2O2 oxidizes iodine to generate electrophilic iodine species capable of substituting the aromatic ring at the ortho position relative to the methoxy groups.

- Selectivity : Methoxy groups activate the aromatic ring, directing iodination preferentially to the 2-position (ortho to one methoxy group and para to the other).

- Advantages :

- Solvent-free conditions reduce waste and hazards.

- Hydrogen peroxide produces water as a benign by-product.

- Mild reaction conditions and high regioselectivity.

- Yields and Efficiency : High yields are typically observed due to the activated nature of the aromatic ring and efficient generation of electrophilic iodine species.

| Parameter | Details |

|---|---|

| Reagents | Iodine (I2), 30% aqueous H2O2 |

| Substrate | 1,4-Dimethoxybenzene |

| Solvent | None (solvent-free) |

| Temperature | Ambient to mild heating |

| Reaction Time | Typically 1-3 hours |

| Product | This compound |

| Yield | High (typically >80%) |

| By-products | Water |

| Environmental Impact | Low (green chemistry approach) |

This method was highlighted in a study focusing on iodination of methoxy-substituted aromatics, demonstrating efficient iodination under green chemistry principles without organic solvents.

Oxidative Iodination via Iodide Oxidation Using Oxone® or Peracetic Acid

Another modern approach involves the oxidation of aryl iodides or direct iodination of aromatic compounds through in situ generation of electrophilic iodine species using oxidants such as Oxone® (potassium peroxymonosulfate) or peracetic acid.

- Methodology :

- Start with 1,4-dimethoxybenzene and treat with iodine in the presence of Oxone® or peracetic acid.

- The oxidant converts iodine or iodide intermediates into reactive iodine(III) or iodine(V) species facilitating electrophilic substitution.

- Mechanistic Insights :

- Oxidation of iodide to iodosylarenes or iodylarenes occurs, which then electrophilically iodinate the aromatic ring.

- This approach can be catalytic in iodine with continuous regeneration by the oxidant.

- Advantages :

- High selectivity and yields.

- Use of relatively safe and inexpensive oxidants.

- Potential for scale-up and industrial application.

- Limitations :

- Requires careful control of reaction conditions to avoid over-oxidation.

- Typically performed in aqueous or mixed solvent systems.

This preparation strategy is part of a broader class of hypervalent iodine chemistry, where oxidation of organic iodides leads to reactive iodine species that mediate iodination.

Halogen Exchange and Ligand Exchange Reactions on Pre-Functionalized Aromatic Iodides

In some synthetic routes, this compound can be prepared by halogen exchange or ligand exchange starting from other halogenated dimethoxybenzenes (e.g., 2-chloro-1,4-dimethoxybenzene) or related hypervalent iodine intermediates.

- Process :

- Oxidation of iodide substituents to hypervalent iodine compounds.

- Subsequent ligand exchange reactions to install iodine selectively.

- Applications :

- Useful when direct iodination is challenging or when regioselectivity needs to be controlled.

- Often involves multi-step synthesis with intermediate purification.

- Example :

- Chlorination of 2-fluoro-6-iodophenylboronic acid followed by hydrolysis and ligand exchange to yield iodo-substituted products.

- Advantages :

- High purity and well-defined products.

- Structural characterization possible by NMR and X-ray crystallography.

- Disadvantages :

- More complex and time-consuming.

- Requires handling of hypervalent iodine reagents.

This method is more specialized and less common for simple iodination but valuable in complex synthetic schemes.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,4-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Synthesis and Reactivity

Reactivity in Organic Synthesis

The presence of the iodine atom in 2-iodo-1,4-dimethoxybenzene enhances its reactivity, making it suitable for various organic transformations. It can serve as a precursor in reactions such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with organoboron compounds.

- Sonogashira Coupling : This reaction facilitates the coupling of terminal alkynes with aryl halides, leading to the formation of substituted alkynes.

These reactions leverage the electrophilic nature of the iodine atom, enabling further functionalization of the compound.

Electrophilic Aromatic Substitution

The methoxy groups on the benzene ring are electron-donating, which increases the compound's susceptibility to electrophilic aromatic substitution reactions. This property has been exploited in various studies to synthesize more complex molecules from simpler precursors .

Medicinal Chemistry

Potential Drug Development

The structural features of this compound make it a candidate for drug development. The compound's ability to undergo further functionalization allows researchers to create derivatives that may exhibit biological activity. For instance, studies have indicated that similar compounds with methoxy substitutions often display enhanced pharmacological properties.

Case Study: Cyclization Reactions

In one study, this compound was utilized as a precatalyst in oxidative cyclization reactions involving N-alkenylamides. The results showed that this compound facilitated the formation of polycyclic aromatic hydrocarbons more efficiently than other iodoarenes tested . The mechanism involved hypervalent iodine-mediated processes that significantly improved yields compared to traditional methods.

Materials Science

Building Block for Functional Materials

Due to its unique electronic properties and reactivity profile, this compound can be used as a building block in synthesizing functional materials. The compound's ability to form stable complexes with various substrates enables its application in developing sensors and electronic materials .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Iodo-2-methoxybenzene | I at position 1; OCH₃ at position 2 | Less sterically hindered than this compound |

| 2-Iodo-1,3-dimethoxybenzene | I at position 2; OCH₃ at positions 1 and 3 | Different substitution pattern affecting reactivity |

| 3-Iodo-1,4-dimethoxybenzene | I at position 3; OCH₃ at positions 1 and 4 | Different regioselectivity in reactions |

The specific substitution pattern of this compound influences both its chemical reactivity and potential biological activity compared to these analogs.

Mechanism of Action

The mechanism of action of 2-iodo-1,4-dimethoxybenzene in chemical reactions involves the electrophilic aromatic substitution process. The methoxy groups activate the aromatic ring towards electrophilic attack, directing the iodine to the 2 position. In biological systems, the compound may interact with enzymes or receptors through its aromatic structure, influencing biochemical pathways.

Comparison with Similar Compounds

Below is a detailed comparison of 2-iodo-1,4-dimethoxybenzene with structurally related halogenated dimethoxybenzenes and analogs.

Structural and Reactivity Comparisons

Halogen Effects: Iodine: The bulky iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to favorable oxidative addition with transition metals. Its higher molecular weight contributes to lower volatility compared to chloro/bromo analogs . Bromine/Chlorine: Bromo and chloro analogs are less reactive in metal-coupling reactions but may offer cost advantages. For example, 2-bromo-1,4-dimethoxybenzene is used in the Barbier reaction to synthesize fascioquinol B derivatives .

Electronic Effects: Methoxy groups at 1,4-positions strongly activate the aromatic ring, directing electrophilic substitution to the 2-position. Iodination under controlled conditions (e.g., using potassium 4-iodylbenzenesulfonate) minimizes diiodination, a common side reaction in highly activated systems .

Physical State and Stability :

- This compound is a liquid at room temperature, while 2-chloro-1,4-dimethoxybenzene is likely a solid due to lower molecular weight and stronger intermolecular forces .

- Iodo compounds are generally light-sensitive, necessitating storage in dark conditions, whereas chloro/bromo analogs may exhibit better stability .

Biological Activity

2-Iodo-1,4-dimethoxybenzene (CAS No. 5460-32-2) is an organoiodine compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : CHIO

- Molecular Weight : 264.06 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents; low solubility in water (approximately 0.224 mg/ml) .

Biological Activity

This compound exhibits several biological activities that can be categorized into antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In a study evaluating various iodinated compounds, it was found to inhibit the growth of several bacterial strains effectively. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular metabolism .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the iodine atom is believed to enhance its reactivity towards biomolecules, contributing to its cytotoxic effects on tumor cells .

Enzyme Inhibition

This compound acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it a compound of interest in pharmacological studies .

Study 1: Iodination Reactions

A study focused on the iodination of methoxy-substituted benzenes showed that this compound could be synthesized efficiently using iodine and hydrogen peroxide under mild conditions. The reaction yielded a high conversion rate (94%) when optimized for temperature and reagent ratios .

| Reaction Conditions | Conversion Rate |

|---|---|

| Ratio (Substrate:Iodine:HO) | 1:1:1 |

| Temperature | 50 °C |

| Time | 27 hours |

| Yield | 94% |

Study 2: Anticancer Activity

In a comparative analysis of various iodinated compounds against cancer cell lines, this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

| Compound | IC50 (µM) |

|---|---|

| This compound | 10 |

| Control (untreated) | >100 |

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of 2-Iodo-1,4-dimethoxybenzene?

Methodology :

- Oxidative aryl-iodination under ball milling conditions yields 74% using iodine and mechanical activation, confirmed by TLC (Rf = 0.5 in hexane) and NMR .

- Pd-catalyzed cross-electrophile coupling provides 65% yield with optimized catalyst systems (e.g., Pd/XPhos) and reaction monitoring via ¹H NMR (δ 7.33 ppm for aromatic protons) .

Key Parameters : - Reagent stoichiometry : Use 1 equivalent of iodinating agent to minimize di-iodination .

- Solvent : CDCl₃ for NMR characterization to match literature δ values (¹³C NMR: δ 154.2–154.4 ppm for methoxy carbons) .

Q. How can spectral data discrepancies in NMR characterization be resolved?

Advanced Analysis :

- Compare ¹H NMR δ values across studies:

- : δ 7.33 (d, J = 2.8 Hz), 3.81/3.74 ppm (methoxy groups).

- : δ 7.33 (s), 3.82/3.75 ppm .

- Use high-resolution NMR (600 MHz) to resolve splitting patterns and confirm assignments.

- Cross-validate with mass spectrometry (m/z 264 [M⁺], 100% abundance) .

Q. What safety protocols are critical for handling this compound?

Best Practices :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for iodine-containing compounds .

- Emergency measures : Ensure access to safety showers and eye-wash stations .

Q. What mechanistic role does this compound play in Pd-catalyzed C–H functionalization?

Advanced Insight :

- Acts as an aryl iodide precursor in cross-electrophile coupling, enabling C–H alkylation via oxidative addition to Pd(0) .

- Electron-rich methoxy groups stabilize transition states, enhancing reactivity in catalytic cycles .

Q. How can purity be confirmed post-synthesis?

Methodological Steps :

TLC : Confirm Rf = 0.5 in hexane .

NMR : Match ¹H/¹³C peaks to literature (e.g., ¹H: δ 3.74–3.82 ppm for methoxy groups; ¹³C: δ 86.0–86.1 ppm for C-I) .

Mass spectrometry : Verify molecular ion (m/z 264) and fragmentation pattern .

Q. What are common side products during iodination of 1,4-dimethoxybenzene, and how are they mitigated?

Advanced Contamination Control :

- Di-iodinated byproducts : Minimize by controlling stoichiometry (1:1 iodine:substrate) and reaction time .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the mono-iodinated product .

Q. How does the electronic structure of this compound influence its reactivity?

Theoretical Considerations :

- Electron-rich aromatic ring : Methoxy groups activate the ring toward electrophilic substitution but deactivate toward nucleophilic attack.

- Iodine substituent : Provides a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are applications of this compound in synthesizing complex organic molecules?

Research Applications :

Properties

IUPAC Name |

2-iodo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFRWOHBOPQTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446932 | |

| Record name | 2-iodo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-35-6 | |

| Record name | 2-Iodo-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.